molecular formula C12H16O3 B14404445 2,6-Dimethoxy-4-(propan-2-yl)benzaldehyde CAS No. 88153-34-8

2,6-Dimethoxy-4-(propan-2-yl)benzaldehyde

Cat. No.: B14404445
CAS No.: 88153-34-8
M. Wt: 208.25 g/mol
InChI Key: JPAGXQONFKYUJT-UHFFFAOYSA-N
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Description

2,6-Dimethoxy-4-(propan-2-yl)benzaldehyde is an organic compound with the molecular formula C12H16O3 It is a derivative of benzaldehyde, characterized by the presence of two methoxy groups and an isopropyl group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dimethoxy-4-(propan-2-yl)benzaldehyde can be achieved through several methods. One common approach involves the alkylation of 2,6-dimethoxybenzaldehyde with isopropyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2,6-Dimethoxy-4-(propan-2-yl)benzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: 2,6-Dimethoxy-4-(propan-2-yl)benzoic acid.

    Reduction: 2,6-Dimethoxy-4-(propan-2-yl)benzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2,6-Dimethoxy-4-(propan-2-yl)benzaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: Used in the production of fragrances and flavoring agents.

Mechanism of Action

The mechanism of action of 2,6-Dimethoxy-4-(propan-2-yl)benzaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The methoxy and isopropyl groups may influence the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2,6-Dimethoxybenzaldehyde: Lacks the isopropyl group, making it less hydrophobic.

    2,4-Dimethoxybenzaldehyde: Different substitution pattern on the benzene ring.

    2,6-Dimethoxy-4-hydroxybenzaldehyde: Contains a hydroxyl group instead of an isopropyl group.

Uniqueness

2,6-Dimethoxy-4-(propan-2-yl)benzaldehyde is unique due to the presence of both methoxy and isopropyl groups, which can influence its chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for various applications in research and industry.

Properties

CAS No.

88153-34-8

Molecular Formula

C12H16O3

Molecular Weight

208.25 g/mol

IUPAC Name

2,6-dimethoxy-4-propan-2-ylbenzaldehyde

InChI

InChI=1S/C12H16O3/c1-8(2)9-5-11(14-3)10(7-13)12(6-9)15-4/h5-8H,1-4H3

InChI Key

JPAGXQONFKYUJT-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC(=C(C(=C1)OC)C=O)OC

Origin of Product

United States

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